![molecular formula C11H11BrClN3O B1383076 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-12-6](/img/structure/B1383076.png)
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-12-6) is a halogenated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
- Substituents: Bromine at position 3, chlorine at position 4.
- Protective group: A tetrahydro-2H-pyran-2-yl (THP) moiety at the 1-position, enhancing stability during synthetic applications.
- Predicted properties: Boiling point (442.5±45.0 °C), density (1.83±0.1 g/cm³), and pKa (-0.53±0.30) .
This compound serves as a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds that “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” belongs to, have been found to interact with a variety of biological targets. For example, some pyrazolo[3,4-b]pyridines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. If it does indeed target CDK2 like some other pyrazolo[3,4-b]pyridines, it might inhibit the kinase activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Depending on its targets, “this compound” could potentially affect a variety of biochemical pathways. For example, if it targets CDK2, it could affect pathways related to cell cycle regulation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it targets CDK2, it could potentially cause cell cycle arrest, leading to inhibition of cell proliferation .
Biological Activity
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The presence of halogen substituents and a tetrahydro-pyran moiety further enhances its biological profile.
- Molecular Formula: C11H11BrClN3O
- Molecular Weight: 316.58 g/mol
- CAS Number: 1416713-12-6
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) can enhance binding affinity to these targets, potentially leading to modulation of cellular signaling pathways. The tetrahydro-2H-pyran group may influence the compound's pharmacokinetics and bioavailability.
Antimicrobial Activity
Research has indicated that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis). A study demonstrated that derivatives of this scaffold could inhibit the growth of M. tuberculosis H37Rv strain in vitro. Specifically, modifications to the structure can lead to enhanced antitubercular activity, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have been reported as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Inhibiting PDE4 can lead to reduced levels of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Anticancer Activity
The structural characteristics of this compound suggest it may interact with kinases involved in cancer progression. Compounds with similar scaffolds have been investigated as kinase inhibitors, targeting pathways critical for tumor growth and survival .
Research Findings
Case Studies
- Antitubercular Activity : In a study conducted by Rao et al., several pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity using the MABA assay. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced activity against M. tuberculosis .
- PDE4 Inhibition : Another study focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines by assessing their ability to inhibit PDE4 in immune cells. The findings revealed that these compounds effectively reduced cytokine production in vitro .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable scaffold for designing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit tumor cell proliferation.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated for their inhibitory effects on certain kinases involved in cancer pathways. The presence of the tetrahydro-2H-pyran group was found to significantly enhance binding affinity compared to other scaffolds used in similar studies.
Biological Research
Biological Interactions
Research has shown that 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can interact with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The compound’s mechanism involves binding to specific receptors or enzymes, leading to modulation of biological pathways. The halogen substituents (bromine and chlorine) and the tetrahydro-pyran moiety play critical roles in these interactions, affecting the compound's reactivity and bioavailability.
Materials Science
Polymer Incorporation
In materials science, this compound can be incorporated into polymers to impart desirable properties such as enhanced thermal stability and reactivity. The unique chemical structure allows for the development of advanced materials with tailored functionalities.
Applications in Coatings and Composites
Research indicates that incorporating pyrazolo[3,4-b]pyridine derivatives into polymer matrices can improve mechanical properties and resistance to environmental degradation. This makes them suitable candidates for use in coatings and composite materials used in harsh environments.
Q & A
Q. What are the key synthetic challenges in preparing 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step regioselective halogenation and protection/deprotection strategies. A critical challenge is achieving high purity while minimizing side reactions, such as undesired dehalogenation or THP-group cleavage.
Methodological Answer :
- Halogenation : Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂ in DMF) at low temperatures (0–5°C) to prevent over-bromination .
- THP Protection : Employ tetrahydro-2H-pyran (THP) as a protecting group for the pyrazole nitrogen. Optimize reaction time (e.g., 12–16 hours at 100°C) and catalytic conditions (e.g., DMAP/Et₃N) to achieve >85% yield .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from byproducts like deprotected intermediates .
Q. How can crystallographic data inform the design of derivatives targeting enzyme inhibition (e.g., alkaline phosphatase)?
Advanced Research Question
Crystal structures reveal critical interactions (e.g., hydrogen bonding, π-stacking) between the pyrazolo[3,4-b]pyridine core and enzyme active sites.
Methodological Answer :
- Crystallography : Solve the crystal structure of the compound using X-ray diffraction. Analyze dihedral angles (e.g., 2.56° between pyridine and phenyl groups in analogs) to assess planarity and steric effects .
- Hydrogen Bonding : Identify key donor/acceptor motifs (e.g., N–H⋯O interactions) using graph-set analysis. Modify substituents (e.g., –Cl, –Br) to enhance binding to residues like histidine or aspartate .
- SAR Studies : Compare inhibitory activity (IC₅₀) of derivatives with varying halogen positions. For example, 6-chloro substitution in related compounds showed enhanced h-TNAP inhibition .
Q. What analytical techniques are most effective for characterizing intermediates and final products?
Basic Research Question
Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguish 3-bromo vs. 4-bromo isomers via coupling patterns in pyrazole protons) .
- LC-MS : Monitor reaction progress with LC-MS to detect intermediates (e.g., Boc-protected precursors at m/z 280–320) and confirm molecular ion peaks .
- Elemental Analysis : Validate purity (>98%) and stoichiometry of Br/Cl content using combustion analysis .
Q. How do protecting group strategies impact the stability and reactivity of intermediates?
Advanced Research Question
Methodological Answer :
- THP Stability : The THP group enhances solubility in polar solvents (e.g., DMF, THF) and prevents oxidation of the pyrazole nitrogen during halogenation. However, it is acid-labile; avoid strong acids (e.g., TFA) until the final deprotection step .
- Alternative Protections : Compare Boc and THP groups. Boc offers higher thermal stability but requires harsher deprotection (e.g., TFA/DCM), which may degrade halogenated products .
- Kinetic Studies : Use in-situ IR or HPLC to monitor THP cleavage rates under acidic conditions (e.g., 0.1 M HCl in dioxane) .
Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer :
- DFT Calculations : Model the electron density of the pyrazolo[3,4-b]pyridine core using Gaussian or ORCA. Predict reactive sites for Suzuki-Miyaura couplings (e.g., C-3 bromine as a better leaving group than C-6 chlorine) .
- Molecular Dynamics : Simulate Pd-catalyzed coupling transitions to optimize ligand selection (e.g., XPhos vs. SPhos) for C–Br bond activation .
- Experimental Validation : Compare predicted vs. observed yields in model reactions (e.g., coupling with phenylboronic acid) to refine computational parameters .
Q. How can conflicting biological activity data from different research groups be resolved?
Advanced Research Question
Methodological Answer :
- Data Normalization : Re-evaluate assay conditions (e.g., enzyme source, pH, cofactors). For example, h-TNAP inhibition varies with Zn²⁺ concentration .
- Structural Reanalysis : Confirm compound identity via X-ray crystallography to rule out polymorphic or solvate forms that alter binding .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and establish consensus IC₅₀ values .
Q. What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound may release toxic fumes (e.g., HBr) upon decomposition .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal : Quench halogenated byproducts with aqueous NaHCO₃ before disposal in designated halogenated waste containers .
Q. How does the electronic nature of substituents influence the compound’s UV-Vis spectral properties?
Advanced Research Question
Methodological Answer :
- TD-DFT Modeling : Calculate excitation energies to correlate absorbance peaks (e.g., ~270 nm for π→π* transitions) with substituent effects. Chlorine at C-6 increases electron-withdrawing character, red-shifting λ_max by ~10 nm .
- Experimental Validation : Compare UV-Vis spectra of analogs (e.g., 6-Cl vs. 6-F) in acetonitrile to validate computational predictions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variations
3-Bromo-4-chloro-1-THP-pyrazolo[3,4-b]pyridine (QK-5678, CAS 1416714-55-0)
- Key difference : Chlorine at position 4 instead of 5.
- Impact: Altered steric and electronic effects may influence reactivity in substitution reactions.
6-Bromo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3)
- Core variation : Pyrazolo[4,3-b]pyridine scaffold (vs. [3,4-b] in the target compound).
- Impact : The shifted nitrogen positions modify electron distribution, affecting binding affinity in kinase inhibition assays. The absence of a chlorine substituent further differentiates its reactivity .
6-Bromo-3-iodo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416712-91-8)
- Key difference : Iodine replaces chlorine at position 3.
- Impact : The larger atomic radius of iodine may enhance van der Waals interactions in protein binding pockets, though at the cost of increased molecular weight (MW: 409.04 g/mol vs. 332.6 g/mol for the target compound) .
Physicochemical Properties
Properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-8(13)14-11(7)16(15-10)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBQDYNGDVBVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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